molecular formula C23H23BrN2O7S3 B285319 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide

Katalognummer B285319
Molekulargewicht: 615.5 g/mol
InChI-Schlüssel: XATHUJRULCLUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research applications. This compound is commonly referred to as BMS-387032 and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is associated with many diseases, including cancer.

Wirkmechanismus

BMS-387032 exerts its effects by inhibiting the activity of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide. 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide are enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is associated with many diseases, including cancer. BMS-387032 binds to the ATP-binding site of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, preventing the phosphorylation of downstream targets and ultimately inhibiting cell division. This mechanism of action has been shown to have potent anti-tumor activity in preclinical studies.
Biochemical and Physiological Effects
BMS-387032 has been shown to have potent anti-tumor activity in preclinical studies. This compound inhibits the activity of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, which are enzymes that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is associated with many types of cancer, and BMS-387032 has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-tumor effects, BMS-387032 has also been studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-387032 has several advantages for lab experiments. Firstly, it is a potent inhibitor of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, which makes it an ideal tool for studying the role of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide in disease. Secondly, it has been extensively studied in preclinical models, which means that there is a wealth of data available on its mechanism of action and potential therapeutic uses. However, there are also some limitations to using BMS-387032 in lab experiments. Firstly, it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Secondly, its potency as a CDK inhibitor means that it can have off-target effects on other cellular processes, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on BMS-387032. Firstly, there is a need for further preclinical studies to investigate its potential therapeutic uses in cancer and other diseases. Secondly, there is a need for more research into the mechanism of action of BMS-387032, particularly in terms of its off-target effects on other cellular processes. Finally, there is a need for the development of more efficient synthesis methods for BMS-387032, which would make it more widely available for research purposes.

Synthesemethoden

BMS-387032 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methyl-5-(4-morpholinylsulfonyl)aniline to produce 3-(4-bromophenylsulfonyl)-N-(2-methyl-5-(4-morpholinylsulfonyl)phenyl)aniline. The second step involves the reaction of the intermediate compound with benzenesulfonyl chloride to produce the final product, 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

BMS-387032 has been extensively used in scientific research applications, particularly in the field of cancer research. This compound has been shown to inhibit the activity of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, which are enzymes that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is associated with many types of cancer, and BMS-387032 has been shown to have potent anti-tumor activity in preclinical studies. In addition to cancer research, BMS-387032 has also been studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.

Eigenschaften

Molekularformel

C23H23BrN2O7S3

Molekulargewicht

615.5 g/mol

IUPAC-Name

3-(4-bromophenyl)sulfonyl-N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

InChI

InChI=1S/C23H23BrN2O7S3/c1-17-5-8-22(36(31,32)26-11-13-33-14-12-26)16-23(17)25-35(29,30)21-4-2-3-20(15-21)34(27,28)19-9-6-18(24)7-10-19/h2-10,15-16,25H,11-14H2,1H3

InChI-Schlüssel

XATHUJRULCLUBR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.